molecular formula C12H22O11 B037205 1-O-alpha-D-Glucopyranosyl-D-fructose CAS No. 51411-23-5

1-O-alpha-D-Glucopyranosyl-D-fructose

Cat. No. B037205
CAS RN: 51411-23-5
M. Wt: 342.3 g/mol
InChI Key: NMELTECMHKKXLF-DGQJZECASA-N
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Description

1-O-alpha-D-Glucopyranosyl-D-fructose, also known as trehalulose, is a disaccharide obtained from various sugar sources. It is structurally related to sucrose and is known for its unique sweetness profile and potential health benefits.

Synthesis Analysis

  • Enzymatic synthesis from 1,5-anhydro-D-fructose and cyclomaltoheptaose has been described, using enzymes such as cyclodextrin glucanotransferase and glucoamylase to produce glucosyl 1,5-anhydro-D-fructose (GAF) (Yoshinaga et al., 2003).
  • High-performance liquid chromatography (HPLC) has been employed for the purification of trehalulose, demonstrating the feasibility of obtaining gram quantities of pure material for further analysis and use (Cookson et al., 1987).

Molecular Structure Analysis

  • Structural determination of 1-O-alpha-D-Glucopyranosyl-D-fructose, or trehalulose, shows an equilibrium mixture of 1-O-alpha-D-glucopyranosyl-β-D-fructopyranose and 1-O-alpha-D-glucopyranosyl-β-D-fructofuranose as confirmed by 13C NMR spectroscopy (Cookson et al., 1987).

Scientific Research Applications

1. Structural Characterization and Formation Mechanisms

Isolation and Identification of Oligosaccharides This study focuses on isolating and identifying select oligosaccharides from commercially produced total invert sugar. Three distinct disaccharides, including O-alpha-D-glucopyranosyl-(1-->3)-D-fructose, were characterized. The research suggests a mechanism for the hydrochloric acid-catalyzed hydrolysis of sucrose, contributing to the understanding of sugar transformation processes (Thavarajah & Low, 2006).

2. Enzymatic Applications and Kinetic Studies

Recombinant Sucrose Phosphorylase from Leuconostoc Mesenteroides This paper describes the isolation, characterization, and application of recombinant sucrose phosphorylase. The enzyme, noted for its conversion of sucrose into D-fructose and alpha-D-glucose 1-phosphate, shows promise in various applications, including the production of alpha-D-glucose 1-phosphate (Goedl et al., 2007).

3. Novel Disaccharide Synthesis

Preparation and Reactivity of Glucosyl 1,5-Anhydro-D-Fructose The research focuses on the enzymatic preparation of a novel disaccharide, glucosyl 1,5-anhydro-D-fructose. The study delves into the reactivity of this disaccharide, offering insights into its potential uses and its behavior in aminocarbonyl reactions (Yoshinaga et al., 2003).

4. Biocatalytic and Chemical Synthetic Methods

1,5-Anhydro-D-Fructose Preparation, Transformation, and Derivatization

The paper explores the preparation, transformation, and derivatization of 1,5-Anhydro-D-fructose. This monoketosaccharide, obtainable from starch, has various derivative forms with potential biological activities, highlighting its versatility as a biochemical building block (Lundt & Yu, 2010).

Safety And Hazards

Isomaltulose is not a significant substrate for oral bacteria. Consequently, acid production from isomaltulose in the mouth is too slow to promote tooth decay . According to a safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The diversification of the sugar industry to maintain competitiveness in a world increasingly turning to a bio-based economy is becoming more important. Value-addition to sucrose via chemical and biotechnological reactions is expected to increase . The increasing use of enzymatic biotechnological techniques to derivatize sucrose is expected to add special functionalities to sucrose products .

properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2/t4-,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMELTECMHKKXLF-DGQJZECASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965727
Record name Trehalulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trehalulose

CAS RN

51411-23-5
Record name Trehalulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51411-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trehalulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-α-D-glucopyranosyl-D-fructose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TREHALULOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39U51DD7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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